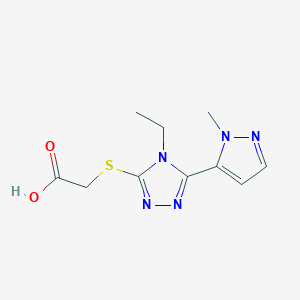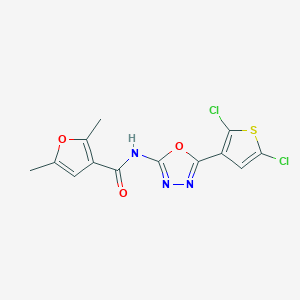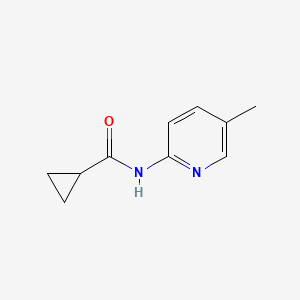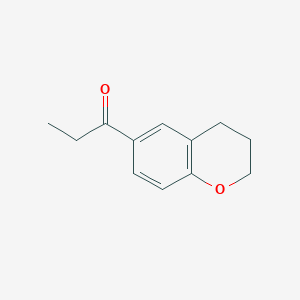
1-(3,4-二氢-2H-1-苯并吡喃-6-基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one is an organic compound with the molecular formula C12H14O2. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is characterized by a benzopyran ring fused with a propanone group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学研究应用
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a precursor for the development of drugs targeting neurological disorders and cardiovascular diseases.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one can be synthesized through various methods. One common approach involves the condensation of 3,4-dihydro-2H-1-benzopyran-6-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the production of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反应分析
Types of Reactions: 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
作用机制
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding. The benzopyran ring structure allows it to interact with various biological pathways, influencing cellular processes .
相似化合物的比较
3,4-Dihydro-2H-1-benzopyran-2-one:
6-Hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: This compound has a hydroxyl group, which imparts different chemical properties and biological activities.
1-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethanone: Similar structure with variations in the position of the ketone group.
Uniqueness: 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)propan-1-one is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the propanone group enhances its utility in synthetic chemistry and pharmaceutical research .
属性
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-11(13)9-5-6-12-10(8-9)4-3-7-14-12/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMOQCDMQSGYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)
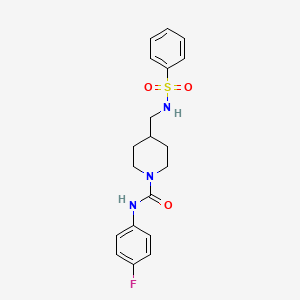
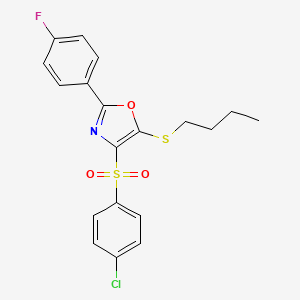
![3-(3-Chlorophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2536511.png)
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2536514.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)
![2-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2536518.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfinylbutanoate](/img/structure/B2536519.png)

![2-chloro-6-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2536526.png)
